molecular formula C₁₄H₁₈N₂O₅ B549519 H-gamma-glu-phe-oh CAS No. 7432-24-8

H-gamma-glu-phe-oh

Cat. No.: B549519
CAS No.: 7432-24-8
M. Wt: 294.3 g/mol
InChI Key: XHHOHZPNYFQJKL-QWRGUYRKSA-N
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Description

Gamma-Glutamylphenylalanine is a dipeptide composed of gamma-glutamate and phenylalanine. It is a proteolytic breakdown product of larger proteins and is formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . This compound is found in various biological systems and has significant roles in metabolic processes.

Chemical Reactions Analysis

Gamma-Glutamylphenylalanine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert H-gamma-glu-phe-oh into its reduced forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Gamma-Glutamylphenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of H-gamma-glu-phe-oh involves its role as a substrate for gamma-glutamyl transpeptidase. This enzyme cleaves the gamma-glutamyl bond, transferring the gamma-glutamyl group to other amino acids or peptides . This process is crucial for maintaining cellular redox homeostasis and regulating glutathione levels.

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOHZPNYFQJKL-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60995842
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7432-24-8
Record name γ-L-Glutamyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7432-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-γ-glutamyl-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name gamma-Glutamylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is gamma-Glutamylphenylalanine formed in the body?

A: Gamma-Glutamylphenylalanine is formed through the enzymatic activity of gamma-glutamyl transpeptidase (GGT). This enzyme catalyzes the transfer of a gamma-glutamyl group from glutathione (GSH) to phenylalanine. [] This process is part of the gamma-glutamyl cycle, which plays a role in amino acid transport and glutathione metabolism. []

Q2: Can dietary intake influence gamma-Glutamylphenylalanine levels?

A: While not directly consumed in the diet, γ-Glu-Phe levels can be influenced by the intake of certain amino acids. Research in mice shows that administration of phenylalanine, along with other proteinogenic amino acids, led to an increase in γ-Glu-Phe concentrations, particularly in the kidney. [] This suggests that dietary protein intake could potentially modulate γ-Glu-Phe levels.

Q3: What is the connection between gamma-Glutamylphenylalanine and taste perception?

A: Interestingly, γ-glutamylization, the process of attaching a gamma-glutamyl group to a molecule, can modify taste perception. Studies have demonstrated that attaching a gamma-glutamyl group to phenylalanine can reduce its bitterness and even produce a sour taste. [] This taste modification has led to investigations into using gamma-glutamyl derivatives, including γ-Glu-Phe, as potential taste enhancers in food science. []

Q4: Have any analytical methods been developed to measure gamma-Glutamylphenylalanine?

A: Yes, researchers have developed chromatographic and mass spectrometric techniques to measure γ-Glu-Phe. Gas chromatography coupled with electron capture detection has been successfully employed to determine γ-Glu-Phe concentrations in biological samples. [] Additionally, chromatographic methods combined with mass spectrometry have also been used to identify and quantify γ-Glu-Phe in urine. []

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